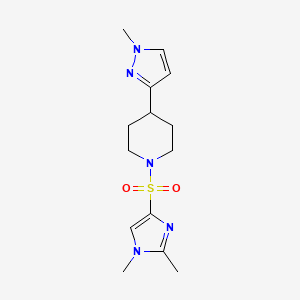

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The molecule consists of a piperidine core, which is a common structural motif in medicinal chemistry, linked to a sulfonyl group and further connected to a dimethyl-imidazole and a methyl-pyrazole moiety. These heterocyclic components are known for their potential antimicrobial properties and are often explored in drug discovery programs .

Synthesis Analysis

The synthesis of such a compound would involve multiple steps, including the formation of the piperidine scaffold, followed by functionalization with the appropriate sulfonyl chloride. A similar approach is seen in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, where substituted benzhydryl chlorides are reacted with a piperidine derivative, followed by N-sulfonation . The synthesis of related compounds, such as sulfonylmethyl piperidines, has been achieved using iodine-mediated aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides .

Molecular Structure Analysis

The molecular structure of such a compound would be expected to exhibit a tetrahedral geometry around the sulfonyl sulfur atom, as is typical for sulfonyl derivatives. The piperidine ring is likely to adopt a chair conformation, providing a stable three-dimensional structure that can influence the compound's interaction with biological targets .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, particularly at the sulfonyl group, which is a reactive site for further functionalization. For instance, sulfonyl groups can participate in addition-rearrangement reactions with isocyanates to yield functionalized piperidones . Moreover, the presence of heterocyclic moieties such as imidazole and pyrazole could offer additional sites for chemical transformations, which can be leveraged to generate a diverse array of derivatives for structure-activity relationship studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the sulfonyl group and the heterocyclic rings. These groups can affect the compound's solubility, stability, and overall reactivity. The sulfonyl group, in particular, can enhance the compound's polarity, potentially improving its solubility in polar solvents. The heterocyclic rings can also contribute to the compound's ability to engage in hydrogen bonding and π-π interactions, which are important for binding to biological targets .

科学的研究の応用

Synthesis and Characterization

Research on compounds with structural similarities, such as those involving piperidine, imidazole, and pyrazole moieties, focuses on the synthesis and characterization of novel compounds. For instance, the synthesis and structural analysis of related compounds have been documented, providing insights into molecular structures, crystal systems, and the potential for forming inter- and intramolecular hydrogen bonds, which could be relevant for understanding the properties and applications of the compound (Naveen et al., 2015).

Anticancer and Antimicrobial Activity

Compounds with piperidine and sulfonyl moieties have been studied for their anticancer and antimicrobial activities. For example, a series of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, showed anticancer activity against various cancer cell lines (Turov, 2020). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties (Azab, Youssef, & El‐Bordany, 2013).

Antioxidant Properties

The synthesis of imidazolopyrazole derivatives and their evaluation for antioxidant properties reveal the potential therapeutic applications of such compounds. Some derivatives exhibited promising activities in protecting DNA from damage induced by certain agents, indicating the relevance of these structural features in developing antioxidant agents (Gouda, 2012).

Molecular Interactions and Pharmacological Applications

Research also extends to the molecular interactions of related compounds with biological receptors, providing a foundation for understanding the pharmacological applications of these molecules. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor shed light on the conformational preferences and receptor-binding interactions of similar compounds (Shim et al., 2002).

特性

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S/c1-11-15-14(10-17(11)2)22(20,21)19-8-4-12(5-9-19)13-6-7-18(3)16-13/h6-7,10,12H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAAQPHIRYFJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)

![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/no-structure.png)

![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)